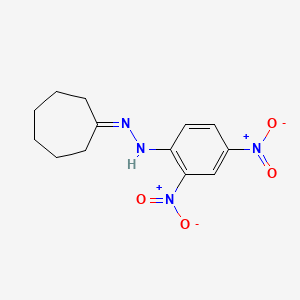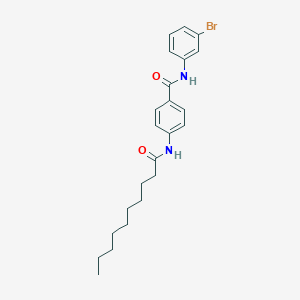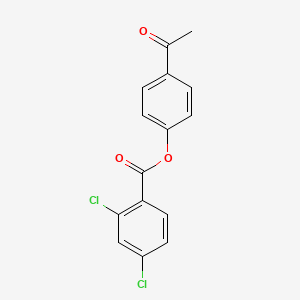![molecular formula C27H27N3O4 B11559862 N-[(1Z)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11559862.png)
N-[(1Z)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1Z)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound characterized by its unique structure, which includes methoxyphenyl, hydrazinecarbonyl, propoxyphenyl, and benzamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1Z)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE typically involves multiple steps:
Formation of the Hydrazone Intermediate: This step involves the reaction of 4-methoxybenzaldehyde with hydrazine to form the hydrazone intermediate.
Condensation Reaction: The hydrazone intermediate is then reacted with 4-propoxybenzaldehyde under acidic or basic conditions to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(1Z)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents for electrophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[(1Z)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of N-[(1Z)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act by binding to these targets and modulating their activity, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-[(1Z)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-ETHOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE
- N-[(1Z)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-BUTOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE
Uniqueness
The uniqueness of N-[(1Z)-1-{N’-[(E)-(4-METHOXYPHENYL)METHYLIDENE]HYDRAZINECARBONYL}-2-(4-PROPOXYPHENYL)ETH-1-EN-1-YL]BENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C27H27N3O4 |
|---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
N-[(Z)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C27H27N3O4/c1-3-17-34-24-15-9-20(10-16-24)18-25(29-26(31)22-7-5-4-6-8-22)27(32)30-28-19-21-11-13-23(33-2)14-12-21/h4-16,18-19H,3,17H2,1-2H3,(H,29,31)(H,30,32)/b25-18-,28-19+ |
InChI Key |
STRSXIBOGJDXBX-JCBHBBAGSA-N |
Isomeric SMILES |
CCCOC1=CC=C(C=C1)/C=C(/C(=O)N/N=C/C2=CC=C(C=C2)OC)\NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC=C(C=C2)OC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(5-chloro-1,3-benzoxazol-2-yl)phenyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B11559780.png)
![N'-[(E)-1H-indol-3-ylmethylidene]-4-propoxybenzohydrazide](/img/structure/B11559789.png)
![4-[(E)-{2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl acetate](/img/structure/B11559791.png)
![6-chloro-3-[5-(2-fluorophenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl]-4-phenylquinolin-2-ol](/img/structure/B11559794.png)

![2-bromo-N-(4-{[(2E)-2-(3,5-dichloro-2-methoxybenzylidene)hydrazinyl]carbonyl}phenyl)benzamide](/img/structure/B11559796.png)
![2-[(2-Bromo-4-iodophenyl)amino]-N'-[(E)-(4-fluorophenyl)methylidene]acetohydrazide](/img/structure/B11559799.png)
![2-[(E)-[(3,4-Dichlorophenyl)imino]methyl]-4-iodophenol](/img/structure/B11559802.png)
![(2Z,5E)-5-[4-(diethylamino)benzylidene]-2-[(2E)-(4-nitrobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11559803.png)
![4-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-N-(4-nitrophenyl)-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B11559804.png)


![N'-[(3E)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11559822.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11559825.png)
